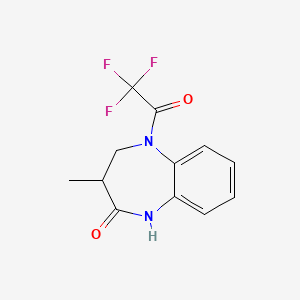![molecular formula C18H17NO4 B7464488 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B7464488.png)
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, also known as GW501516, is a synthetic drug that acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first developed in the 1990s as a potential treatment for metabolic disorders, such as obesity and diabetes. However, its use as a performance-enhancing drug in sports has led to its ban by the World Anti-Doping Agency.
Mecanismo De Acción
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione acts as a PPARδ agonist, which means it binds to and activates the PPARδ receptor. This activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. This, in turn, leads to an increase in energy expenditure and a decrease in fat storage.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased endurance. In a study published in the Journal of Biological Chemistry, 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione was shown to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in human skeletal muscle cells. Another study published in the Journal of Applied Physiology demonstrated that 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione could increase endurance in mice by up to 70%.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several advantages for use in lab experiments, including its high potency and selectivity for PPARδ. However, its use is limited by its potential toxicity and off-target effects. In a study published in the Journal of Medicinal Chemistry, 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione was shown to cause liver damage in rats at high doses.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, including its use as a therapeutic agent for metabolic disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione in humans.
Métodos De Síntesis
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves several steps, including the reaction of 4-methoxyphenol with ethyl bromide, followed by the reaction of the resulting compound with 5-methylisatin to form the indole-2,3-dione ring system. The final product is obtained by the reaction of the indole-2,3-dione with 2-(2-methyl-4-nitrophenyl)acetic acid in the presence of a base.
Aplicaciones Científicas De Investigación
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various fields, including metabolic disorders, cardiovascular diseases, and cancer. In a study published in the Journal of Medicinal Chemistry, 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione was shown to improve insulin sensitivity and glucose tolerance in obese mice. Another study published in the Journal of Cardiovascular Pharmacology demonstrated that 1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione could improve cardiac function and reduce inflammation in a rat model of heart failure.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-3-8-16-15(11-12)17(20)18(21)19(16)9-10-23-14-6-4-13(22-2)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKVBLPECWXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)
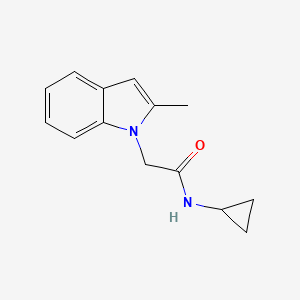

![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)

![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)
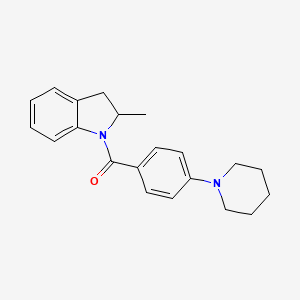
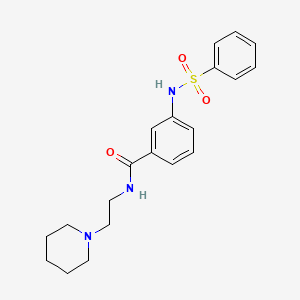
![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
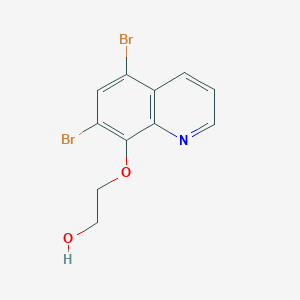
![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
